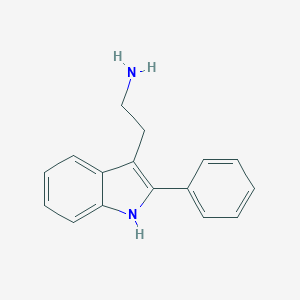
2-(2-phenyl-1H-indol-3-yl)ethanamine
説明
2-(2-phenyl-1H-indol-3-yl)ethanamine is a compound that has garnered interest in various fields due to its structural complexity and potential applications. This molecule is part of a broader class of compounds that have been explored for their chemical and biological properties.
Synthesis Analysis
Several methods have been developed for synthesizing derivatives of 2-(1H-indol-3-yl)ethanamine. One approach involves the cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives (Kumbhare et al., 2013). Another method reported is the aza-Michael addition approach for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, highlighting the versatility in synthetic routes (Al-qubati et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-phenyl-1H-indol-3-yl)ethanamine has been studied using various spectroscopic methods. For instance, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones were examined, providing insights into their molecular packing and structure through X-ray diffraction studies (Shtamburg et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted in studies showing its participation in various chemical reactions. For instance, its derivatives have been involved in reactions leading to the formation of novel antimicrobial agents, demonstrating its chemical versatility (Kumbhare et al., 2013).
科学的研究の応用
-
Anti-Inflammatory Agent
-
Anti-Fungal Agent
-
Antibiotic Agent
-
Regulatory Effects on Pro-Inflammatory Cytokine Production
- DPIE derivatives have been found to have regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
- The specific methods of application or experimental procedures for this use involve synthesizing DPIE derivatives by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .
- The outcomes of this application include different aspects of cytokine production. Some DPIE derivatives enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .
-
Organic Light Emitting Diodes (OLEDs)
-
Antiviral Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
特性
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMWXWTRWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433817 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
CAS RN |
1217-80-7 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



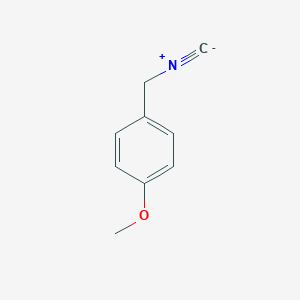
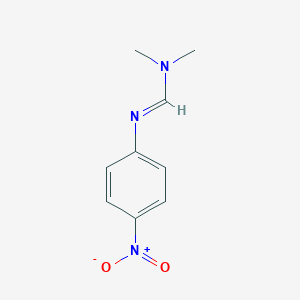
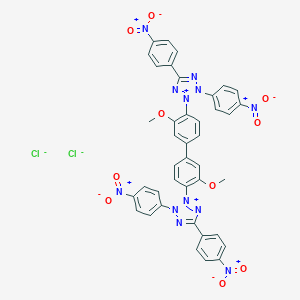
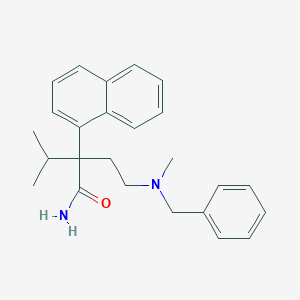
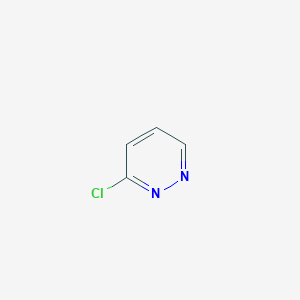
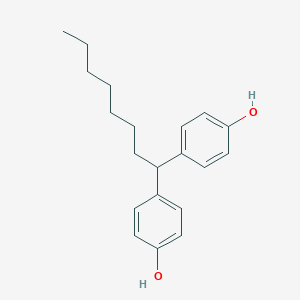
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
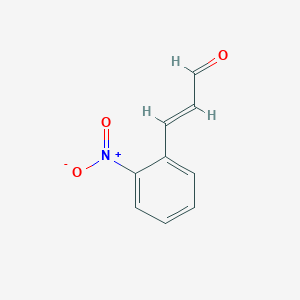
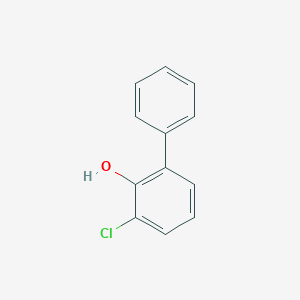
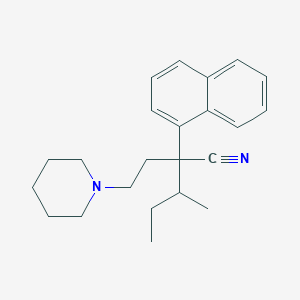
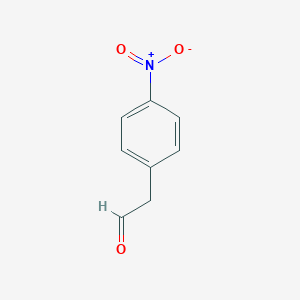
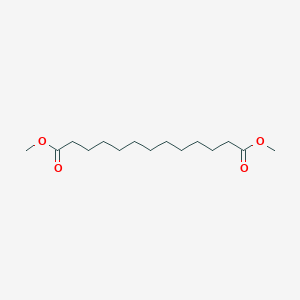
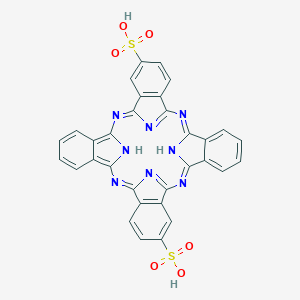
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)